Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate
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Overview
Description
Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate typically involves the reaction of 5-amino-3-phenyl-1H-pyrazole with carbon disulfide and methyl iodide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the carbodithioate group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate
Properties
CAS No. |
56982-08-2 |
---|---|
Molecular Formula |
C11H11N3S2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
methyl 5-amino-3-phenylpyrazole-1-carbodithioate |
InChI |
InChI=1S/C11H11N3S2/c1-16-11(15)14-10(12)7-9(13-14)8-5-3-2-4-6-8/h2-7H,12H2,1H3 |
InChI Key |
ZPNRMMRVBSJSOF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)N1C(=CC(=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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